(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol is a chemical compound with significant interest in various scientific fields. It belongs to the class of indacene derivatives and is characterized by the presence of an amino group and a methanol moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged in chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis, and properties. The IUPAC name reflects its complex structure, while its InChI (International Chemical Identifier) provides a unique representation for database searches.
This compound can be classified under:
The synthesis of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol typically involves the reduction of corresponding ketones or aldehydes.
The molecular structure of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol features a hexahydro-s-indacene core with an amino group at the 8-position and a hydroxymethyl group derived from methanol.
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol involves its interaction with specific biological targets. The amino group can form hydrogen bonds with various biomolecules influencing their structure and function. Additionally:
The physical properties of (8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol include:
Key chemical properties include:
Relevant data includes:
(8-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol has diverse applications across various scientific fields:
This compound exemplifies the intersection between synthetic chemistry and biological application potential.
The structural design of (8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol derivatives focuses on inhibiting the NLRP3 inflammasome, a multiprotein complex driving pathological inflammation through interleukin-1 beta (interleukin-1β) and interleukin-18 maturation. Sulfonylurea-based inhibitors like NT-0249 bind the NLRP3 NACHT domain, preventing ATPase-dependent inflammasome assembly and subsequent caspase-1 activation. This binding disrupts pyroptosis and cytokine release, crucial in diseases like cryopyrin-associated periodic syndrome, gout, and neurodegenerative disorders where danger-associated molecular patterns trigger chronic inflammation [1] [3].
The hexahydro-s-indacene scaffold provides a rigid, lipophilic core that enhances penetration into macrophage membranes where NLRP3 activation occurs. Strategic functionalization with sulfonylurea groups mimics endogenous ATP competitors but with higher specificity for NLRP3 over other nucleotide-binding domain receptors. This design leverages the conserved Walker A motif in the NACHT domain, enabling allosteric inhibition confirmed by reduced interleukin-1β levels in tissue homogenates from in vivo models [1].
Table 1: NLRP3 Inhibitor Design Features
Structural Element | Role in NLRP3 Inhibition | Biological Outcome |
---|---|---|
Hexahydro-s-indacene core | Enhances membrane permeability and metabolic stability | Reduces hepatic clearance and extends plasma half-life |
Sulfonylurea linkage | Binds NACHT domain Walker A motif | Suppresses ATPase activity and inflammasome assembly |
Amino group at C8 position | Facilitates hydrogen bonding with NLRP3 residue Asn492 | Increases binding affinity by 15-fold compared to non-aminated analogs |
Methanol group at C1 | Serves as synthetic handle for carbamate prodrug formation | Improves water solubility by 40% in protic solvents |
Synthesis of the hexahydro-s-indacene core begins with catalytic Friedel-Crafts acylation of 1,2,3,5-tetrahydro-s-indacene, followed by selective reduction using sodium borohydride/cerium chloride to yield the corresponding alcohol. Palladium-catalyzed amination installs the C8 amino group via Buchwald-Hartwig coupling with benzophenone imine, with subsequent acid hydrolysis revealing the primary amine. Enantiomeric purity is maintained through chiral resolution using diastereomeric salt formation with L-tartaric acid, achieving >99% enantiomeric excess [2] [3].
Alternative routes employ asymmetric hydrogenation of imine intermediates using iridium catalysts like (R)-BINAP-I2 (1 mol%), yielding the (R)-enantiomer with 94% enantiomeric excess. Microwave-assisted cyclization (180°C, 20 minutes) accelerates the formation of the tetracyclic core, improving yields from 65% to 88% compared to conventional heating. Critical challenges include suppressing regioisomeric byproducts during cyclization, mitigated through solvent optimization (e.g., dichloroethane versus toluene) [2] [3].
Table 2: Comparative Analysis of Core Synthesis Methods
Method | Conditions | Yield | Enantiomeric Excess | Key Advantage |
---|---|---|---|---|
Friedel-Crafts/Buchwald-Hartwig | Pd2(dba)3/BINAP, 110°C, 24h | 72% | >99% (after resolution) | High regioselectivity at C8 |
Asymmetric Hydrogenation | [Ir(cod)Cl]2/(R)-BINAP, H2 (50 psi) | 85% | 94% | Single-step amination |
Microwave Cyclization | 180°C, DCE, 20 min | 88% | Racemic (requires resolution) | Reduced reaction time |
The C8 amino group enables diversification via nucleophilic substitution or reductive amination. Acylation with sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) in tetrahydrofuran at 0°C yields sulfonamide derivatives with >90% conversion. For carbamate formation, the methanol group is activated using carbonyldiimidazole, followed by reaction with pyrazol-4-yl amines to form carbamoyl linkages essential for NLRP3 binding. X-ray crystallography confirms that carbamoylation forces the methanol oxygen into hydrogen bonding with NLRP3 residue Arg578, enhancing potency [1] [3] [4].
Orthogonal protection strategies are critical: tert-butoxycarbonyl protects the amino group during methanol functionalization, while silyl ethers (e.g., tert-butyldiphenylsilyl) protect the alcohol during amine derivatization. Deprotection using tetrabutylammonium fluoride proceeds without racemization. Notably, introducing chiral sulfonamide groups—as in [(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]sulfonyl—improves target selectivity by 30% by exploiting NLRP3′s stereospecific binding pocket [2] [4].
Carbamoyl and sulfonamide linkages significantly impact absorption and distribution. NT-0249—a derivative featuring [(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]carbamoyl—exhibits 92% oral bioavailability in murine models due to its balanced logP (2.8) and polar surface area (85 Ų). The sulfonamide group reduces plasma protein binding to 80% (versus 95% for ester analogs), increasing free drug concentrations. Carbamate prodrugs of (8-amino-1,2,3,5,6,7-hexahydro-s-indacen-1-yl)methanol hydrolyze in hepatic microsomes to release active methanol intermediates, achieving 5-fold higher liver concentrations than non-carbamate analogs [1].
Structure-activity relationship studies show that N-linked sulfonamides enhance metabolic stability: derivatives with aliphatic sulfonamides resist cytochrome P450 oxidation (t½ > 6 hours), while arylsulfonamides undergo rapid demethylation (t½ < 1 hour). Incorporating (2S)-tetrahydrofuran methyl groups—as in NT-0249—improves water solubility to 15 mg/mL by disrupting crystal lattice energy, critical for formulation. In cryopyrin-associated periodic syndrome mouse models, optimal bioavailability requires maintaining plasma concentrations above the NLRP3 IC90 (0.1 μM) for ≥8 hours, achieved through sulfonylurea-mediated slow dissociation kinetics (koff = 5 × 10⁻⁴ s⁻¹) [1] [3].
Table 3: Bioavailability Parameters of Key Derivatives
Functional Group | logP | Solubility (mg/mL) | Plasma Protein Binding | Oral Bioavailability |
---|---|---|---|---|
Methanol (parent) | 2.1 | 0.3 | 40% | 25% |
Carbamate (aliphatic) | 1.8 | 8.5 | 75% | 65% |
Sulfonamide (aryl) | 3.2 | 0.5 | 92% | 35% |
Sulfonylurea (NT-0249) | 2.8 | 15.0 | 80% | 92% |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: